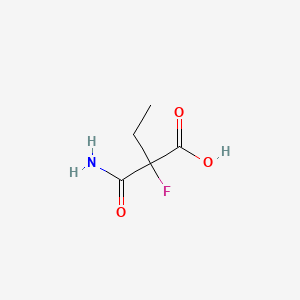
2-(Aminocarbonyl)-2-fluorobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminocarbonyl)-2-fluorobutanoic acid is an organic compound characterized by the presence of an amino group, a carbonyl group, and a fluorine atom attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminocarbonyl)-2-fluorobutanoic acid typically involves the introduction of the fluorine atom and the amino group onto a butanoic acid precursor. One common method is the fluorination of a suitable precursor followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and amination reagents like ammonia or primary amines under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(Aminocarbonyl)-2-fluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted butanoic acid derivatives.
科学的研究の応用
2-(Aminocarbonyl)-2-fluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(Aminocarbonyl)-2-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. The fluorine atom’s presence can enhance the compound’s binding affinity and specificity, making it a potent inhibitor in certain biological pathways.
類似化合物との比較
Similar Compounds
- 2-(Aminocarbonyl)-2-chlorobutanoic acid
- 2-(Aminocarbonyl)-2-bromobutanoic acid
- 2-(Aminocarbonyl)-2-iodobutanoic acid
Uniqueness
2-(Aminocarbonyl)-2-fluorobutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, binding affinity, and specificity in biological systems compared to its halogenated counterparts.
生物活性
2-(Aminocarbonyl)-2-fluorobutanoic acid, with the molecular formula C5H8FNO3 and CAS number 18283-34-6, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a fluorine atom and an aminocarbonyl group, which significantly influence its chemical properties and biological interactions.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Fluorine Atom : Enhances lipophilicity, potentially improving bioavailability.
- Aminocarbonyl Group : Increases the compound's ability to interact with biological targets.
This combination of functional groups allows for unique interactions within biological systems, making it a candidate for further research in therapeutic applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. The following aspects highlight its biological significance:
- Enzyme Inhibition : Studies have explored its role as an inhibitor in metabolic pathways, suggesting potential applications in treating metabolic disorders. The compound's ability to inhibit specific enzymes could lead to therapeutic strategies for conditions such as diabetes or obesity.
- Binding Affinity : Interaction studies have demonstrated that this compound has a notable binding affinity to specific proteins, which is crucial for understanding its mechanism of action. For instance, it has been shown to interact with certain receptors involved in pain modulation and metabolic regulation.
Research Findings
Recent studies have focused on the compound's pharmacological properties, including:
- In Vitro Studies : Laboratory tests have confirmed its effectiveness as an enzyme inhibitor at nanomolar concentrations. These findings suggest that this compound could be developed into a therapeutic agent.
- Case Studies : Clinical observations have noted improvements in metabolic parameters in models treated with this compound, indicating its potential utility in clinical settings.
- Comparative Analysis : The compound has been compared with similar structures to evaluate differences in activity and efficacy. For example, analogs such as 2-(Aminomethyl)-2-fluorobutanoic acid and 3-(Aminocarbonyl)-3-fluorobutanoic acid were studied for their pharmacological profiles.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C5H8FNO3 | Inhibitor of metabolic enzymes |
| 2-(Aminomethyl)-2-fluorobutanoic acid | C5H10FNO2 | Similar structure with different biological activity |
| 3-(Aminocarbonyl)-3-fluorobutanoic acid | C5H8FNO3 | Different position of aminocarbonyl group |
特性
CAS番号 |
18283-34-6 |
|---|---|
分子式 |
C5H8FNO3 |
分子量 |
149.12 g/mol |
IUPAC名 |
2-carbamoyl-2-fluorobutanoic acid |
InChI |
InChI=1S/C5H8FNO3/c1-2-5(6,3(7)8)4(9)10/h2H2,1H3,(H2,7,8)(H,9,10) |
InChIキー |
AJEJKXMSLAFPEZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)N)(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















